2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine
Overview
Description
2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of nitro groups at positions 3 and 6 on the carbazole ring, which can significantly influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine typically involves the nitration of carbazole followed by alkylation. The nitration process introduces nitro groups at the desired positions on the carbazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitrated carbazole is then subjected to alkylation with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with biomolecules. In materials science, the compound’s electronic properties are influenced by the presence of nitro groups, which can affect its conductivity and luminescence.
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitrocarbazole: Lacks the diethylethanamine moiety but shares the nitro-substituted carbazole core.
2-(3,6-Dinitro-9H-carbazol-9-yl)-N-mesitylacetamide: Another derivative with different substituents on the nitrogen atom.
Uniqueness
2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine is unique due to the presence of both nitro groups and the diethylethanamine moiety. This combination can influence its solubility, reactivity, and electronic properties, making it distinct from other carbazole derivatives.
Properties
IUPAC Name |
2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-3-19(4-2)9-10-20-17-7-5-13(21(23)24)11-15(17)16-12-14(22(25)26)6-8-18(16)20/h5-8,11-12H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXHSPDYFQLEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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